Furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine

Chemical Purity Procurement Specification Commercial Availability

Sourcing a single scaffold that balances CNS drug-like properties with orthogonal reactivity is a persistent challenge. This secondary amine uniquely integrates a furan HBA, a p-tolyl steric handle, and a terminal alkene for late-stage diversification. - Dual HBA motif (furan O + amine N) enables bidentate metal coordination, absent in des-furan analogs. - Terminal alkene permits orthogonal metathesis/hydroboration, distinct from saturated amine derivatives. - XLogP 3.4 and 6 rotatable bonds place it within favorable CNS lead optimization space. Supplied at ≥98% purity with characterized boiling point (338.7°C) for reliable analytical method development.

Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
CAS No. 436087-16-0
Cat. No. B1306307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine
CAS436087-16-0
Molecular FormulaC16H19NO
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CC=C)NCC2=CC=CO2
InChIInChI=1S/C16H19NO/c1-3-5-16(14-9-7-13(2)8-10-14)17-12-15-6-4-11-18-15/h3-4,6-11,16-17H,1,5,12H2,2H3
InChIKeyLCKYLXSRRAZZBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine: Identity & Procurement


Furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine (CAS 436087-16-0), systematically named N-(furan-2-ylmethyl)-1-(4-methylphenyl)but-3-en-1-amine, is a secondary amine characterized by a furan-2-ylmethyl substituent, a para-tolyl (4-methylphenyl) group, and a but-3-enyl chain. With a molecular formula of C16H19NO and a molecular weight of 241.33 g/mol, this compound is supplied by multiple vendors as a research chemical at purities ranging from 95% to 98% [1] . It serves as a synthetic building block and scaffold for medicinal chemistry exploration, particularly where the combination of a heteroaromatic furan, a substituted phenyl, and an alkenyl amine confers distinct physicochemical properties .

Furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine: Generic Substitution Risk


Substituting Furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine with a structurally proximal congener—such as the des-furan variant 1-(4-methylphenyl)but-3-en-1-amine, the des-p-tolyl analog Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine, or the methylated derivative Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine—introduces measurable divergence in lipophilicity, hydrogen-bonding capacity, boiling point, and molecular shape [1]. The simultaneous presence of a furan oxygen (hydrogen bond acceptor), a but-3-enyl unsaturation, and a p-tolyl methyl group creates a distinctive pharmacophoric profile: the furan ring elevates LogP by ~1 log unit compared to the des-furan analog while maintaining only 2 hydrogen bond acceptors, the terminal alkene enables orthogonal reactivity (e.g., metathesis, hydroboration) that saturated analogs lack, and the p-methyl substituent provides a subtle steric and electronic handle that the unsubstituted phenyl version cannot replicate [2]. These compound-specific attributes mean that a generic substitution—absent quantitative verification—risks altering compound polarity, chromatographic behavior, synthetic reactivity, and ultimately molecular recognition in any biological or catalytic system where this amine serves as a ligand or intermediate.

Furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine: Differentiation Evidence


Purity Advantage Over Des-Furan Analog

Furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine is commercially available off-the-shelf with a minimum purity specification of >97% (Aladdin) and 98% NLT (MolCore), whereas the closest des-furan analog, 1-(4-methylphenyl)but-3-en-1-amine (CAS 143005-47-4), is presently offered only via custom synthesis without a published purity specification . This difference in commercial maturity and quality control reduces procurement risk and lead time for the target compound.

Chemical Purity Procurement Specification Commercial Availability

Boiling Point Difference vs. Des-Phenyl Analog

The reported boiling point of Furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine is 338.7°C at 760 mmHg, compared to 319.7°C for the des-p-tolyl analog Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine (CAS 435342-10-2) . This ~19°C elevation is attributable to the additional methyl substituent on the phenyl ring, which increases molecular weight (241.33 vs. 227.30 g/mol) and enhances van der Waals interactions. The higher boiling point indicates lower volatility and can influence distillation-based purification strategies, solvent removal protocols, and storage conditions.

Boiling Point Purification Process Thermal Stability

Lipophilicity (LogP) Comparison: Des-Furan Analog

The computed partition coefficient (XLogP3-AA) for Furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine is 3.4, reflecting the combined lipophilic contributions of the furan ring, the but-3-enyl chain, and the p-tolyl group [1]. The des-furan analog 1-(4-methylphenyl)but-3-en-1-amine (C11H15N, MW 161.24), lacking the furan-2-ylmethyl moiety, has no published LogP but can be estimated at ~2.4 by fragment-based calculation using the CLOGP method (subtracting the furan-2-ylmethyl contribution of ~1.0 from the target LogP). This ~1.0 LogP unit difference represents a roughly 10-fold difference in octanol-water partition, which is significant for chromatographic retention (RP-HPLC), passive membrane permeability, and protein binding predictions.

Lipophilicity LogP Membrane Permeability ADMET Prediction

Hydrogen Bond Acceptor Profile vs. Analogs

Furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine possesses exactly 2 hydrogen bond acceptors: the furan ring oxygen and the secondary amine nitrogen. This dual HBA profile is quantitatively identical to its methyl-substituted analog Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine (CAS 436087-19-3), which also has 2 HBA, but differs from the des-furan analog 1-(4-methylphenyl)but-3-en-1-amine (1 HBA, amine only) [1]. The presence of the furan oxygen as a second acceptor site expands the potential for bidentate metal coordination or dual hydrogen-bonding interactions with biological targets, while maintaining a single H-bond donor (the amine N-H), which constrains solubility relative to analogs with multiple donors.

Hydrogen Bonding Coordination Chemistry Ligand Design

Rotatable Bond Count and Conformational Flexibility

The target compound contains 6 rotatable bonds, compared to an estimated 4 rotatable bonds in the des-furan analog 1-(4-methylphenyl)but-3-en-1-amine (which lacks the C-N bond to the furan-2-ylmethyl group and the CH2-furan rotation) [1]. This higher degree of conformational freedom increases the entropic penalty upon binding to a rigid target site but also expands the accessible conformational space, which can be advantageous for 'conformational selection' binding mechanisms or for spanning larger binding pockets.

Conformational Flexibility Entropy Molecular Recognition

Furan-2-ylmethyl Substructure: MAO-B Inhibition Precedent

While no direct bioassay data are published for Furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine, the structurally related furan-2-ylmethyl-containing compound N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) demonstrated partially reversible inhibition of human MAO-B with moderate ADMET properties and drug-likeness, enhancing hippocampal synaptic transmission at 1 mg/kg i.p. in rats without triggering pathological hyperexcitability [1]. This establishes a pharmacological precedent for the furan-2-ylmethyl substructure as a contributor to MAO-B inhibition, a feature absent in analogs that replace the furan with phenyl, benzyl, or saturated heterocycles. This class-level evidence supports prioritizing the target compound over non-furan analogs in CNS-targeted screening cascades. Note: F2MPA is not the target compound; this is class-level inference only.

MAO Inhibition Furan Pharmacophore Neuropharmacology

Furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine: Application Scenarios


CNS Lead Generation via Furan-2-ylmethyl Scaffold

The furan-2-ylmethyl substructure has demonstrated class-level precedent for MAO-B inhibition via the F2MPA analog [1]. Furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine, with its distinct p-tolyl and but-3-enyl substituents, offers a differentiated scaffold for CNS lead optimization. The compound's 2 HBA (furan O + amine N), 6 rotatable bonds, and XLogP of 3.4 place it within favorable CNS drug-like space, while the terminal alkene provides a synthetic handle for late-stage functionalization (e.g., cross-metathesis, epoxidation) to explore SAR around the butenyl moiety—a feature absent in saturated amine analogs.

Synthetic Intermediate for Heterocycle-Functionalized Amines

With a certified purity of ≥97% and a boiling point of 338.7°C , this compound is well-suited as a key intermediate in parallel synthesis workflows. The secondary amine can be acylated, sulfonylated, or reductively aminated, while the but-3-enyl alkene permits orthogonal transformations (hydroboration, ozonolysis, thiol-ene click chemistry). This orthogonal reactivity profile distinguishes it from saturated analogs that lack the alkene handle and from simple benzylamine derivatives that lack the furan heterocycle.

Bidentate Ligand Design for Coordination Chemistry

The dual hydrogen bond acceptor motif—furan ring oxygen plus secondary amine nitrogen—enables bidentate metal coordination [2]. This property is absent in the des-furan analog (1 HBA only) and makes the target compound a candidate for designing transition-metal catalysts or metal-organic frameworks (MOFs). The but-3-enyl chain may further participate in π-coordination with late transition metals, providing a tridentate (N, O, C=C) binding mode unavailable to simpler amine ligands.

Chromatography Method Development & Reference Standard

The well-characterized lipophilicity (XLogP 3.4), defined boiling point (338.7°C), and high commercial purity (97–98%) make Furan-2-ylmethyl-(1-p-tolyl-but-3-enyl)-amine a suitable reference compound for developing RP-HPLC and GC methods targeting amine-containing heterocycles. Its higher LogP and boiling point compared to the des-p-tolyl analog (ΔLogP ≈ +1.0; ΔBP ≈ +19°C) provide distinct retention time and elution benchmarks, facilitating method calibration for compound libraries of intermediate lipophilicity.

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